molecular formula C19H17ClF3N3O3 B5110137 2-(4-CHLOROPHENYL)-1-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE

2-(4-CHLOROPHENYL)-1-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE

Cat. No.: B5110137
M. Wt: 427.8 g/mol
InChI Key: BUHVMVJJRFEQBI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-(4-Chlorophenyl)-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is common in many pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety can interact with various receptors and enzymes, potentially modulating their activity. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O3/c20-15-4-1-13(2-5-15)11-18(27)25-9-7-24(8-10-25)16-6-3-14(19(21,22)23)12-17(16)26(28)29/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVMVJJRFEQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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